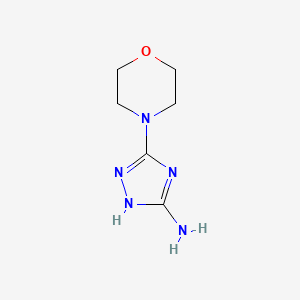

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of a wide array of pharmaceuticals due to its ability to engage in various biological interactions. nih.gov The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the ring can lead to π-π stacking interactions with biological targets. nih.gov Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of bioactivities, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govmdpi.com The versatility of the triazole scaffold allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Structural Significance of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine

The chemical structure of this compound combines the key features of both the 1,2,4-triazole and morpholine (B109124) rings. The morpholine ring is directly attached to the C3 position of the triazole ring, while an amino group is present at the C5 position. This arrangement suggests several potential points of interaction with biological macromolecules. The amino group can act as a hydrogen bond donor and acceptor, a common feature in many enzyme inhibitors and receptor ligands. The morpholine ring, with its ether oxygen and tertiary amine, can also participate in hydrogen bonding and may influence the compound's solubility and pharmacokinetic properties. The triazole ring itself provides a stable, aromatic core that can be further functionalized. While a comprehensive analysis of the specific stereoelectronic properties of this exact molecule is not extensively available in the literature, the constituent parts suggest a molecule with the potential for a diverse range of biological activities.

Research Landscape and Current Gaps Pertaining to the Compound

A thorough review of the current scientific literature reveals a significant gap in the dedicated research of this compound. While numerous studies have explored the synthesis and biological activities of various derivatives of 1,2,4-triazoles and morpholine-containing compounds, specific and in-depth investigations into this particular molecule are notably absent.

The existing research landscape focuses more broadly on:

Derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) , where various substituents are introduced, including those that lead to the formation of morpholinomethyl derivatives via Mannich reactions. researchgate.net

General synthesis methodologies for 3-amino-1,2,4-triazoles , which provide pathways to a wide range of substituted compounds. nih.gov

Biological evaluation of other morpholine-containing triazole derivatives , which have shown promise in areas such as antimicrobial and anticancer research. jocpr.com

Scope and Objectives of Academic Investigations on this compound

Given the lack of specific research on this compound, the scope and objectives of future academic investigations would be foundational. The primary objectives would likely include:

Development and optimization of a synthetic route to produce this compound in good yield and purity. This would be a critical first step for any further study.

Thorough physicochemical characterization of the compound, including spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as solubility and stability.

Comprehensive in vitro biological screening to identify any potential pharmacological activities. This would involve testing the compound against a wide range of biological targets, such as various enzymes, receptors, and microbial strains.

Structural biology studies , such as X-ray crystallography, to determine the precise three-dimensional structure of the molecule. This would provide valuable insights into its potential interactions with biological targets.

Structure-Activity Relationship (SAR) studies , should initial biological activity be identified. This would involve the synthesis and testing of a library of related derivatives to understand how structural modifications impact activity.

Currently, academic investigations with these specific objectives for this compound have not been published, highlighting a clear opportunity for future research in the field of medicinal chemistry.

Data Tables

Due to the limited availability of specific research data for this compound, no data tables with detailed research findings can be generated at this time.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWERXZKXCBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403052 | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-46-3 | |

| Record name | 5-(4-Morpholinyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(morpholin-4-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 1,2,4-Triazol-5-amines

The synthesis of the 1,2,4-triazol-5-amine ring system is a well-established area of heterocyclic chemistry, with several reliable methods available. A predominant strategy involves the cyclization of guanidine (B92328) derivatives. The most common approach is the reaction of aminoguanidine (B1677879) with a carboxylic acid or its derivatives (such as esters, acid chlorides, or nitriles). The process typically begins with the acylation of aminoguanidine to form an acylaminoguanidine intermediate. Subsequent heating of this intermediate, often in the presence of a base or acid catalyst, induces dehydrative cyclization to yield the 3-substituted-1H-1,2,4-triazol-5-amine. mdpi.com

Another widely used method starts from thiosemicarbazide (B42300) derivatives. Reaction of a thiosemicarbazide with an appropriate reagent followed by cyclization can lead to various substituted triazoles. For instance, the cyclization of acylthiosemicarbazides in an alkaline medium can produce 3-substituted-1,2,4-triazole-5-thiols, which can sometimes be converted to the corresponding 5-amino derivatives. researchgate.net

Modern synthetic approaches also include one-pot reactions and multi-component strategies that enhance efficiency and reduce waste. These methods often utilize transition-metal catalysts or green chemistry principles, such as microwave irradiation, to accelerate reaction times and improve yields. mdpi.comrjptonline.org For example, an efficient one-pot procedure for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the reaction of thiourea, dimethyl sulfate, and various hydrazides. mdpi.com

Specific Synthesis Pathways for 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine

While direct synthesis of this compound is not extensively detailed in dedicated literature, its synthesis can be inferred from established protocols for analogous structures. The key challenge lies in the introduction of the morpholine (B109124) substituent at the C3 position. This would typically be achieved by using a morpholine-containing building block, such as morpholine-4-carboxylic acid or its derivatives, in a condensation reaction with aminoguanidine.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, offering advantages such as reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The synthesis of a closely related analogue, N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, highlights a viable microwave-assisted pathway. rsc.orgnih.gov

In this approach, N-guanidinosuccinimide is reacted with morpholine under microwave irradiation. The reaction involves a nucleophilic attack by morpholine, leading to the opening of the succinimide (B58015) ring, followed by a recyclization event that forms the 1,2,4-triazole (B32235) ring. rsc.orgrsc.org This method demonstrates the feasibility of using microwave energy to facilitate the formation of complex triazole structures involving secondary amines like morpholine. The reaction conditions, including solvent and temperature, were optimized to maximize the yield of the desired product. rsc.orgnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. researchgate.net For the synthesis of 1,2,4-triazole derivatives, MCRs can provide rapid access to diverse libraries of compounds. rdd.edu.iq

A plausible multi-component strategy for the target molecule could involve the reaction of a morpholine-containing component, a source of the triazole backbone like aminoguanidine, and a third component to facilitate cyclization. The polyfunctional nature of 3-amino-1,2,4-triazoles makes them effective substrates in controlled, multidirectional reactions, allowing for the synthesis of a high diversity of heterocyclic compounds depending on the reaction conditions. researchgate.net While a specific MCR for this compound is not documented, the principles of MCRs suggest a promising avenue for its efficient, one-pot synthesis.

Cyclization is the definitive step in the formation of the 1,2,4-triazole ring. A common precursor for 3-amino-1,2,4-triazoles is an N-acyl aminoguanidine derivative. To synthesize the target compound, one would start with a morpholine-containing acylating agent, such as morpholine-4-carbonyl chloride or morpholine-4-carbohydrazide (B1350617).

For example, reacting morpholine-4-carbohydrazide with a source of cyanamide (B42294) or a similar reagent could generate an intermediate that, upon heating, cyclizes to form the 3-morpholinyl-5-amino-1,2,4-triazole ring.

An alternative cyclization route is demonstrated in the synthesis of the related compound 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.netsemanticscholar.org This synthesis starts with morpholin-N-ethyl acetohydrazide, which is converted to a semithiocarbazide. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack to form the triazole ring. semanticscholar.org A similar strategy, replacing the thiocarbonyl group with a guanidino group, could be adapted for the synthesis of the target 5-amino triazole.

The efficiency of synthesizing substituted 1,2,4-triazoles is highly dependent on reaction conditions and the nature of the reactants. In the microwave-assisted synthesis of the analogous N-morpholino-substituted propanamide, optimization studies revealed that the choice of solvent and temperature significantly impacts the reaction yield. rsc.org

The reaction of N-guanidinosuccinimide with morpholine was tested under various conditions. It was found that performing the reaction in acetonitrile (B52724) at 170°C for 25 minutes provided the most satisfactory results, yielding the desired product in 68%. rsc.orgnih.gov The study also noted that the nucleophilicity of the amine reactant is a critical factor; highly nucleophilic aliphatic and alicyclic amines like morpholine are effective in this pathway, whereas less nucleophilic aromatic amines fail to produce the desired product, necessitating an alternative synthetic route. rsc.orgrsc.org

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 41 |

| 2 | Isopropanol | 180 | 25 | 52 |

| 3 | N,N-Dimethylformamide | 180 | 25 | 55 |

| 4 | Acetonitrile | 180 | 25 | 61 |

| 5 | Acetonitrile | 170 | 25 | 68 |

| 6 | Acetonitrile | 170 | 50 | 65 |

Table 1. Optimization of microwave-assisted reaction of N-guanidinosuccinimide with morpholine. rsc.orgnih.gov

Derivatization Strategies for this compound Analogues

The this compound scaffold possesses multiple reactive sites suitable for derivatization, primarily the exocyclic amino group and the nitrogen atoms of the triazole ring. These sites allow for the synthesis of a wide range of analogues with potentially modulated properties.

A common derivatization strategy for 5-amino-1,2,4-triazoles is the reaction of the amino group with aldehydes or ketones to form Schiff bases (imines). researchgate.netresearchgate.net This reaction provides a versatile platform for introducing a variety of substituents. These Schiff bases can be further modified, for example, by reduction to form secondary amines or by cyclization reactions with reagents like thioglycolic acid to yield thiazolidinone derivatives. researchgate.net

Amide-Functionalized Derivatives

The introduction of an amide moiety into the this compound scaffold represents a significant chemical transformation. The synthesis of these amide-functionalized derivatives can be challenging due to the potential for multiple reactive sites, a consequence of annular tautomerism in the 1,2,4-triazole ring. nih.gov This phenomenon could theoretically lead to four different acylation products: three from reactions at the ring nitrogen atoms (N¹, N², and N⁴) and one from the desired acylation of the exocyclic amino group at the C5 position. nih.gov

Structural hybrids combining 1,2,4-triazole and acetamide (B32628) functionalities have been synthesized by coupling the triazole core with various electrophiles. nih.gov The synthesis of these acetamide derivatives is confirmed through spectroscopic methods, with characteristic signals in ¹H NMR and ¹³C NMR spectra indicating the formation of the amide bond (C=O) and the presence of the triazole ring. nih.gov

Table 1: Synthesis of Amide-Functionalized 1,2,4-Triazole Derivatives

| Starting Material | Reagent | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 3-Aryl-1,2,4-triazol-5-amine | Acyl Halide | N-Acylated 1,2,4-triazol-5-amine | Selective acylation of the exocyclic amino group. | nih.gov |

| 1,2,4-Triazole derivative | Electrophiles (e.g., 2-bromoacetamide (B1266107) derivatives) | Triazole-coupled acetamide | Coupling of the triazole core to an acetamide moiety. | nih.gov |

Thiol and Thione Analogues

The this compound structure can be chemically transformed to yield its corresponding thiol and thione analogues. These transformations typically involve the conversion of the C5-amine group or a C5-oxo group into a thiol (SH) or thione (C=S) functionality. A common synthetic route to access 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol derivatives involves the reaction of an appropriate hydrazide with an isothiocyanate to form a 1,4-substituted thiosemicarbazide, which is then cyclized in the presence of a base. nih.gov

A relevant synthesis starts from morpholine, which is reacted with ethyl chloroacetate (B1199739) to give morpholin-N-ethyl acetate. uobaghdad.edu.iqresearchgate.net This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form morpholin-N-ethyl acetohydrazide. uobaghdad.edu.iqresearchgate.net Subsequent reaction with ammonium (B1175870) thiocyanate (B1210189) yields a thiosemicarbazide, which undergoes intramolecular cyclization in the presence of sodium hydroxide (B78521) to form 5-(morpholinomethyl)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iqresearchgate.net This compound exists in tautomeric equilibrium with its thione form.

The resulting triazole-thiol derivatives are versatile intermediates for further chemical modifications. A key reaction is S-alkylation, where the thiol group is reacted with various alkylating agents, such as alkyl halides, to produce a range of S-substituted derivatives. researchgate.net

Table 2: Synthesis of 1,2,4-Triazole-Thiol/Thione Analogues

| Precursor | Key Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Morpholin-N-ethyl acetohydrazide | 1. Ammonium thiocyanate 2. NaOH | Thiosemicarbazide formation and basic cyclization | 5-(Morpholinomethyl)-1H-1,2,4-triazole-3-thiol | uobaghdad.edu.iqresearchgate.net |

| 1,4-Substituted thiosemicarbazide | Base (e.g., NaOH) | Intramolecular cyclization | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 1H-1,2,4-triazole-3-thiol | Alkyl Halide | S-alkylation | 3-(Alkylthio)-1H-1,2,4-triazole | researchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Thiazolidinones, Pyrimidines)

The 1,2,4-triazol-5-amine scaffold serves as a crucial building block for the synthesis of various fused heterocyclic systems. The presence of both an exocyclic amino group and adjacent endocyclic nitrogen atoms allows for cyclocondensation reactions with bifunctional reagents to construct new rings fused to the triazole core. nih.gov

One of the most common applications is in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov This transformation is typically achieved by reacting a 3-substituted-1H-1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via an initial condensation followed by intramolecular cyclization to yield the fused bicyclic system.

Similarly, the triazole core can be annulated to form other fused systems. For instance, 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives can undergo condensation and cyclization to form bridgehead nitrogen atom systems like uobaghdad.edu.iqplantarchives.orgoarjbp.comtriazolo[3,4-b] plantarchives.orgoarjbp.comtandfonline.comthiadiazoles. zsmu.edu.ua The synthesis of chiral (S)-3-aryl-6-pyrrolidin-2-yl- uobaghdad.edu.iqplantarchives.orgoarjbp.comtriazolo[3,4-b]thiadiazoles has been achieved through the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with L-amino acids in the presence of phosphorus oxychloride. researchgate.net Furthermore, the reaction of 5-(morpholinomethyl)-1H-1,2,4-triazole-3-thiol with bromoacetic acid can lead to the formation of thiazolidinone-like fused systems. uobaghdad.edu.iq

Table 3: Examples of Fused Heterocyclic Systems from 1,2,4-Triazoles

| Triazole Starting Material | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 3-Substituted-1H-1,2,4-triazol-5-amine | 1,3-Dicarbonyl compound | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |

| 3-Aryl-4-amino-5-mercapto-1,2,4-triazole | L-Amino Acid / POCl₃ | uobaghdad.edu.iqplantarchives.orgoarjbp.comTriazolo[3,4-b]thiadiazole | researchgate.net |

| 5-(Morpholinomethyl)-1H-1,2,4-triazole-3-thiol | Bromoacetic acid | 1,2,4-Triazoline-thiazolidinone derivative | uobaghdad.edu.iq |

Mannich Base Syntheses

The synthesis of Mannich bases is a prominent chemical transformation involving the 1,2,4-triazole core. The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. nih.gov In the context of this compound and its analogues, the active hydrogen is typically on a ring nitrogen atom or the exocyclic amino group.

The reaction consists of an aminoalkylation where an aminomethyl group is introduced into the substrate. uobaghdad.edu.iq For example, 5-(morpholinomethyl)-1H-1,2,4-triazole-3-thiol can be reacted with formaldehyde and various secondary amines (such as diphenylamine, N-ethylaniline, or diethylamine) in a solvent like DMF under reflux to yield new Mannich bases. uobaghdad.edu.iqresearchgate.net In this case, the aminomethylation occurs at the N-2 position of the triazole ring. zsmu.edu.ua

These reactions are versatile and have been used to synthesize a wide array of Mannich bases from triazole-thiones by reacting them with formaldehyde and secondary amines like N-methylpiperazine or N-phenylpiperazine in dimethylformamide. zsmu.edu.ua The modification of the triazole structure through the introduction of a basic amino alkyl chain can significantly alter the chemical properties of the parent molecule. plantarchives.org

Table 4: Synthesis of Mannich Bases from 1,2,4-Triazole Derivatives

| Triazole Substrate | Amine Component | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-(Morpholinomethyl)-1H-1,2,4-triazole-3-thiol | Diphenylamine, N-ethylaniline, Diethylamine | Formaldehyde, DMF, Reflux | N²-Aminomethyl-1,2,4-triazole-3-thiol | uobaghdad.edu.iqresearchgate.net |

| 4-Amino-1,2,4-triazole-3-thione derivatives | Various secondary amines | Formaldehyde, DMF | N²-Aminomethyl-4-amino-1,2,4-triazole-3-thione | zsmu.edu.ua |

| Triazole-thiones | N-methylpiperazine, N-phenylpiperazine | Formaldehyde, DMF | N-Aminomethylated triazole-thiones | zsmu.edu.ua |

Structural Elucidation and Physico Chemical Characterization Academic Focus

Spectroscopic Analysis

Spectroscopic analysis is fundamental in confirming the molecular structure and identifying the functional groups present in "3-morpholin-4-yl-1H-1,2,4-triazol-5-amine".

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the amino group, and the triazole ring. The morpholine protons typically appear as two multiplets in the regions of approximately 3.7-3.9 ppm (for the protons adjacent to the oxygen atom) and 2.9-3.1 ppm (for the protons adjacent to the nitrogen atom). The protons of the amino group (-NH₂) are anticipated to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed around 5.5-6.5 ppm. The NH proton of the triazole ring is also expected to appear as a broad singlet at a downfield region, typically above 11.0 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the morpholine ring are expected to resonate at approximately 66-67 ppm (for the carbons bonded to oxygen) and 51-52 ppm (for the carbons bonded to nitrogen). nih.gov The carbon atoms of the 1,2,4-triazole (B32235) ring are anticipated to appear in the range of 144-160 ppm. Specifically, the C3 and C5 carbons of the triazole ring would have distinct chemical shifts due to the different substituents (morpholinyl and amino groups). nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Morpholine -CH₂-O- | 3.7-3.9 (m) | 66-67 |

| Morpholine -CH₂-N- | 2.9-3.1 (m) | 51-52 |

| Triazole C3 | - | ~144 |

| Triazole C5 | - | ~153 |

| -NH₂ | 5.5-6.5 (br s) | - |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of "this compound" is expected to show absorption bands corresponding to the N-H, C-N, C=N, and C-O bonds. The N-H stretching vibrations of the amino group and the triazole ring are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the morpholine ring are anticipated around 2850-2950 cm⁻¹. The C=N stretching of the triazole ring would likely be observed in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the morpholine ring is expected to show a strong absorption band around 1100-1120 cm⁻¹. nih.govnih.gov

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino and Triazole) | Stretching | 3100-3400 |

| C-H (Morpholine) | Stretching | 2850-2950 |

| C=N (Triazole) | Stretching | 1500-1600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands in the ultraviolet region, characteristic of the π → π* and n → π* electronic transitions of the 1,2,4-triazole ring. For 3-amino-1,2,4-triazole, absorption maxima are typically observed around 200-250 nm. researchgate.net The presence of the morpholine substituent may cause a slight shift in the absorption maximum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound" (molecular formula C₆H₁₁N₅O), the expected molecular weight is approximately 169.19 g/mol . In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 170.19. Fragmentation in the mass spectrometer would likely involve the cleavage of the morpholine ring and the triazole ring. A common fragment observed for morpholine-containing compounds is the methylene-morpholine cation at m/z 100. researchgate.net

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, are essential for determining the precise three-dimensional structure of a molecule in the solid state.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Elucidation of Molecular Conformation and Geometry

The three-dimensional arrangement of this compound is dictated by the geometries of its constituent morpholine and triazole rings. The morpholine ring, a saturated heterocycle, typically adopts a stable chair conformation to minimize steric strain. sciencepublishinggroup.comnih.gov In this conformation, the C-O-C and C-N-C bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on the carbon atoms are in axial and equatorial positions.

The 1,2,4-triazole ring, being an aromatic heterocycle, is expected to be largely planar. nih.gov The bond lengths within the triazole ring would reflect its aromatic character, with values intermediate between single and double bonds. The exocyclic C-N bond connecting the morpholine ring to the triazole and the C-NH2 bond are expected to have some degree of double bond character due to resonance with the triazole ring.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| C3-N(morpholine) Bond Length | ~1.35 Å |

| C5-N(amine) Bond Length | ~1.34 Å |

| Average Triazole Ring Bond Length | ~1.33 Å |

| C-N-C (morpholine) Bond Angle | ~112° |

| C-O-C (morpholine) Bond Angle | ~111° |

| N-C-N (triazole) Bond Angle | ~110° |

Note: The data in this table is hypothetical and based on typical values for similar molecular fragments.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate the crystal packing. The most significant of these are hydrogen bonds. libretexts.org The amino group (-NH2) and the N-H of the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atom of the morpholine ring are potential hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -NH2 (amine) | N (triazole), O (morpholine) |

| Hydrogen Bond | N-H (triazole) | N (triazole), O (morpholine) |

| π-π Stacking | 1,2,4-Triazole Ring | 1,2,4-Triazole Ring |

Note: This table outlines the plausible intermolecular interactions based on the molecular structure.

Investigation of Tautomerism in the 1,2,4-Triazol-5-amine Core

A key chemical feature of this compound is the potential for annular tautomerism within the 1,2,4-triazole ring. rsc.org This phenomenon involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to the existence of different tautomeric forms. For a 3,5-disubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms.

Experimental Probing of Annular Tautomerism

The predominant tautomeric form in both the solid state and in solution can be investigated using various experimental techniques. X-ray crystallography is a definitive method for determining the tautomeric form in the solid state by precisely locating the position of the hydrogen atom on the triazole ring. rsc.orgjocpr.com

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria. rsc.org The chemical shifts of the protons and carbons in the triazole ring are sensitive to the position of the mobile proton. In cases of rapid tautomeric exchange, time-averaged signals are observed. Variable-temperature NMR studies can sometimes be used to slow down the exchange rate and observe the individual tautomers.

Influence of the Morpholine Substituent on Tautomeric Preferences

The electronic nature of the substituents on the 1,2,4-triazole ring plays a significant role in determining the relative stability of the different tautomers. The morpholine group, connected via its nitrogen atom, acts as an electron-donating group through the inductive effect.

In the case of 3,5-disubstituted 1,2,4-triazoles, the tautomeric equilibrium is influenced by the electronic properties of the substituents at the C3 and C5 positions. Generally, electron-donating groups tend to favor the tautomer where the proton is located on a nitrogen atom that is not adjacent to the carbon bearing the electron-donating group. nih.gov

For this compound, the electron-donating morpholino group is at the C3 position and the amino group, also electron-donating, is at the C5 position. It is generally observed that the 1H-tautomer is the most stable form for 3,5-diamino-1,2,4-triazole. Given that the morpholino group is also an N-substituent, it is highly probable that the 1H-tautomer, where the proton resides on the N1 atom, will be the most stable form for this compound. Theoretical calculations and experimental studies on analogous systems support the predominance of the 1H tautomer in such substituted 1,2,4-triazoles. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, reactivity, and electronic properties of novel compounds. For derivatives of 1,2,4-triazole (B32235), these methods provide significant insights into their chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Table 1: Predicted Geometrical Parameters for Key Moieties of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine based on Analogous Structures

| Parameter | Predicted Value Range | Moiety |

| C-N (Triazole Ring) | 1.32 - 1.38 Å | 1,2,4-Triazole |

| N-N (Triazole Ring) | 1.37 - 1.40 Å | 1,2,4-Triazole |

| C-NH2 | 1.35 - 1.38 Å | Aminotriazole |

| N-C (Morpholine) | 1.45 - 1.48 Å | Morpholine (B109124) |

| C-O (Morpholine) | 1.42 - 1.45 Å | Morpholine |

| Triazole-Morpholine Dihedral Angle | 40 - 60° | Full Molecule |

Note: These values are estimations based on DFT calculations of various substituted 1,2,4-triazoles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity.

In studies of 3-amino-1,2,4-triazole, the HOMO is typically distributed over the triazole ring and the amino group, indicating these are the primary sites for electron donation. jmess.org The LUMO is generally located over the triazole ring system. For this compound, the presence of the electron-donating morpholine and amino groups is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 1,2,4-triazole.

Table 2: Representative Frontier Orbital Energies and Related Parameters for 1,2,4-Triazole Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-Amino-1,2,4-triazole complex | -5.80 | -0.51 | 5.29 |

| Generic Morpholinyl-Triazole | -6.20 | -1.10 | 5.10 |

Data is derived from DFT calculations on related structures and complexes. jmess.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the morpholine ring, as these are the most electronegative centers. The hydrogen atoms of the amino group and the triazole NH would likely exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Molecular Modeling and Simulation

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a small molecule might interact with a biological target, such as a protein or enzyme.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking studies on various morpholine-appended triazole derivatives have been conducted to explore their potential as therapeutic agents. researchgate.netnih.gov These studies simulate the binding of the ligand within the active site of a target protein, calculating a binding affinity or docking score that estimates the strength of the interaction.

For this compound, docking studies would be necessary to predict its potential biological targets. Based on analogs, it is plausible that the molecule could form hydrogen bonds via the amino group, the triazole ring nitrogens, and the morpholine oxygen. Hydrophobic interactions involving the morpholine ring could also contribute to binding. Docking studies on similar morpholinyl-triazole compounds have shown interactions with targets like human estrogen receptor alpha and various kinases, with binding affinities indicating stable complex formation. researchgate.net

Table 3: Illustrative Molecular Docking Results for Morpholine-Containing Triazole Analogs Against a Hypothetical Kinase Target

| Compound Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Analog A | Kinase XYZ | -9.4 | Glu101, Arg150 (H-Bonds) |

| Analog B | Kinase XYZ | -8.7 | Met90, Leu145 (Hydrophobic) |

| Analog C | Kinase XYZ | -8.5 | Asp102 (H-Bond), Val88 (Hydrophobic) |

This table presents hypothetical data based on typical docking results for similar classes of compounds to illustrate potential interactions. researchgate.net

Molecular Dynamics (MD) Simulations to Explore Binding Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. This approach offers deeper insights than static docking models by revealing the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the key intermolecular interactions that stabilize the complex.

For related 1,2,4-triazole derivatives, MD simulations have been successfully employed to confirm the stability of docking poses and to understand the nuanced interactions within the binding pocket. researchgate.net The simulation trajectory is typically analyzed for several parameters to assess the stability and dynamics of the system.

A hypothetical MD simulation study for this compound complexed with a putative protein target would involve analyzing metrics such as those described in the table below. The results would indicate whether the compound forms a stable and lasting interaction with the target, a crucial characteristic for a potential therapeutic agent.

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation. | Determines the key hydrogen bond interactions that contribute to the binding affinity and specificity. |

Free Energy Calculations (e.g., MM-PBSA)

Following Molecular Dynamics simulations, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity between a ligand and its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used technique for this purpose. nih.gov It calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. pensoft.net

The MM-PBSA method dissects the binding free energy into several components, allowing researchers to understand the primary forces driving the interaction. pensoft.net This calculation would be applied to the snapshots extracted from the MD simulation trajectory of the this compound-protein complex. A favorable (i.e., highly negative) binding free energy value would suggest a strong and spontaneous interaction between the compound and its biological target.

Table 2: Components of MM-PBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔEMM (Molecular Mechanics Energy) | Includes van der Waals and electrostatic interaction energies in a vacuum. | Represents the direct intermolecular forces between the ligand and the protein. |

| ΔGsolv (Solvation Free Energy) | Composed of polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA). | Accounts for the energetic cost of desolvating the ligand and the binding site, as well as the benefit of their interaction in a solvent environment. |

| -TΔS (Solute Entropy) | Represents the change in conformational entropy upon ligand binding. | This term is often computationally expensive and is sometimes omitted for relative binding energy comparisons. |

In Silico Prediction of Bioactivity and ADME Properties (Excluding Specific Numeric Data)

Before committing to costly and time-consuming synthesis and experimental testing, computational tools are used to predict a compound's potential biological activities and its pharmacokinetic profile, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Virtual Screening for Potential Therapeutic Activities

Virtual screening involves computationally screening large libraries of compounds against a biological target, or conversely, screening a single compound against a database of known biological targets. For this compound, a target prediction approach (reverse docking) could be used to identify potential protein targets. This process helps to generate hypotheses about its mechanism of action and potential therapeutic applications. pensoft.net The heterocyclic 1,2,4-triazole core is a well-known pharmacophore present in compounds with a wide range of activities, including antifungal and anticancer properties. pensoft.netnih.gov Computational screening would help to narrow down the most probable activities for this specific derivative, guiding future in vitro and in vivo testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion Features

The ADME properties of a compound are critical to its success as a drug. A molecule may have excellent activity against a target but will fail if it cannot reach the target in the body, is rapidly metabolized, or is toxic. In silico tools can predict these properties based on the molecular structure of this compound. jetir.orgzsmu.edu.ua

These predictive models evaluate various physicochemical and structural features to estimate the compound's behavior. The predictions are qualitative and serve as an early-stage filter to identify potential liabilities. For instance, predictions can suggest whether the compound is likely to be orally bioavailable, whether it can cross the blood-brain barrier, or if it is a likely substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 family. pensoft.net

Table 3: Predicted ADME Descriptors (Qualitative)

| ADME Property | Description | Predicted Feature for a Drug-like Molecule |

|---|---|---|

| Absorption | Prediction of gastrointestinal (GI) absorption after oral administration. | High |

| Distribution | Prediction of the ability to cross the blood-brain barrier (BBB). | Yes/No (depending on the intended therapeutic target) |

| Metabolism | Prediction of whether the compound is an inhibitor or substrate of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Predicted to be a non-inhibitor of major isoforms. |

| Excretion | Related to properties like water solubility. | Good aqueous solubility is generally favorable. |

| Drug-likeness | Evaluation based on established rules (e.g., Lipinski's Rule of Five) that assess if a compound has properties consistent with known oral drugs. | Favorable (no violations of key rules). |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Biological Activity Investigations in Vitro Emphasis

Antimicrobial Activity

The antimicrobial potential of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, with studies exploring their efficacy against a wide spectrum of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against Gram-positive bacteria. researchgate.net In a study screening various derivatives, several compounds showed notable antibacterial effects. researchgate.net For instance, certain Schiff bases of 1,2,4-triazole have exhibited activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, one study highlighted that all synthesized compounds exhibited an effect against Staphylococcus aureus comparable to the standard drug, ceftriaxone. nih.gov Another investigation into 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol revealed high activity against S. aureus and S. pyogenes, with minimum inhibitory concentration (MIC) values of 0.264 and 0.132 mM, respectively. nih.gov Furthermore, a hexyl triazolium derivative showed a growth inhibitory MIC of 2 μg/mL against S. aureus. nih.gov

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The antibacterial activity of 1,2,4-triazole derivatives extends to Gram-negative bacteria. Studies on Schiff bases of symmetric disulfides connected to 4-amino-3-(1-benzyl-1H-indol-3-yl]-5-thiomethyl-1,2,4-triazole showed that a compound with a 3-bromophenyl substituent had strong activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Another study found that an amino-containing indole (B1671886) derivative of 4-amino-4H-1,2,4-triazole-3-thiol exhibited a potent inhibitory effect against E. coli with a MIC of 8 µg/mL. nih.gov Additionally, a hexyl triazolium derivative demonstrated MIC values of 1 μg/mL against E. coli and 4 μg/mL against P. aeruginosa. nih.gov A series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including one with a morpholine (B109124) moiety, exhibited moderate activity against Escherichia coli and Klebsiella pneumoniae. nih.gov

Antifungal Efficacy Against Various Fungal Pathogens

Several studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. One study reported that among newly synthesized compounds, some showed promising activity against yeast-like fungi. researchgate.net Another investigation into novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives found that one compound, in particular, exhibited better antifungal activity against Candida albicans and Aspergillus niger than other synthesized compounds. connectjournals.com However, a different study on various 1,2,4-triazole derivatives found that none of the synthesized compounds showed antimicrobial activity against Candida tropicalis and Candida albicans. nih.gov

Antituberculosis Activity

The 1,2,4-triazole scaffold has been investigated for its potential against Mycobacterium tuberculosis. A study on new alkylsulfanyl-1,2,4-triazole derivatives showed that the tested compounds exhibited considerable inhibition against Mycobacterium tuberculosis H37Rv, with inhibition ranging from 58-84% at a concentration of 6.25 µg/mL. nih.gov Another study on a series of 1,2,4-triazole derivatives identified one compound as the most active against Mycobacterium H37Ra with a MIC of 0.976 μg/mL. nih.gov Furthermore, the parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising anti-TB activity against H37Rv and multi-drug-resistant strains of M. tuberculosis at 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

Enzyme Inhibition Profiling

Research has also focused on the ability of 1,2,4-triazol-5-amine derivatives to inhibit key enzymes involved in physiological processes such as blood coagulation.

Inhibition of Blood Coagulation Factors (e.g., Factor XIIa, Thrombin)

A study on amide-functionalized acylated 1,2,4-triazol-5-amines identified them as selective inhibitors of blood coagulation factor XIIa (FXIIa) and thrombin. nih.gov Within this series, a morpholine-substituted aminotriazole (referred to as compound 5r) was found to be an active and selective inhibitor of thrombin. nih.govacs.org This particular compound inhibited thrombin with an IC50 value of 53 nM. nih.govacs.org It was, however, less potent against FXIIa, with an IC50 value of 3.3 µM. nih.govacs.org The study demonstrated that these compounds act as covalent inhibitors. nih.gov

Data Tables

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC |

|---|---|---|---|---|

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | - | - |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | - | - |

| Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | S. aureus | 2 µg/mL | E. coli | 8 µg/mL |

| Hexyl triazolium derivative | S. aureus | 2 μg/mL | E. coli | 1 μg/mL |

Table 2: Antituberculosis Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Strain | MIC |

|---|---|---|

| 4-(3,4-Dichlorofenylo)-3-(pyridin-2-yl)-1,2,4-triazoline-5-thione | Mycobacterium H37Ra | 0.976 μg/mL |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL |

Table 3: Enzyme Inhibition by a Morpholine-Substituted Aminotriazole Derivative (Compound 5r)

| Enzyme | IC50 |

|---|---|

| Thrombin | 53 nM |

Cytotoxic and Anticancer Activities (In Vitro)

Inhibition of Proliferation in Human Cancer Cell Lines

There is no available data from in vitro studies detailing the inhibitory effects of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine on the proliferation of human cancer cell lines. Consequently, no data tables of research findings, such as IC50 values, can be provided for this specific compound.

Molecular Interactions with DNA and Cellular Components

No studies have been published that investigate the molecular interactions of this compound with DNA or other cellular components. Research into the mechanisms of action for similar triazole-based compounds sometimes includes investigations into DNA binding, intercalation, or the inhibition of key cellular enzymes. However, such detailed mechanistic studies for the specified compound have not been reported.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Analysis of the Morpholine (B109124) Moiety's Contribution to Bioactivity

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, plays a multifaceted role in the bioactivity of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and its analogs. Its presence often enhances the physicochemical and pharmacokinetic properties of the parent molecule, which is a crucial aspect of drug design.

Direct Interaction with Biological Targets: Beyond its influence on pharmacokinetics, the morpholine ring can directly participate in binding to biological targets. The lone pair of electrons on the oxygen and nitrogen atoms can engage in hydrogen bonding with amino acid residues in the active site of enzymes or receptors. For instance, in a series of 1,2,4-triazole (B32235) derivatives, the morpholine moiety was found to be crucial for forming key interactions within the binding pocket of certain kinases. The chair conformation of the morpholine ring also provides a specific three-dimensional structure that can be critical for optimal receptor fit.

In a study on 1,2,4-triazole derivatives with a morpholine moiety, it was observed that this group contributed to the antioxidant activity of the compounds. researchgate.net The presence of the morpholine ring in various bioactive molecules has been linked to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. longdom.org

Role of the Amine Functionality in the 1,2,4-Triazole Core

The 5-amino group on the 1,2,4-triazole ring is a critical pharmacophoric feature that significantly influences the biological activity of this compound. This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets.

Hydrogen Bonding and Receptor Recognition: The two hydrogen atoms of the amino group can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for versatile binding to various amino acid residues, such as aspartate, glutamate, serine, and threonine, which are commonly found in the active sites of enzymes. For instance, in a series of 5-amino-1,2,4-triazole derivatives, the amino group was found to be essential for inhibitory activity against certain enzymes, forming a key hydrogen bond with a backbone carbonyl group in the active site. researchgate.net

Point of Attachment for Further Derivatization: The 5-amino group serves as a convenient handle for the synthesis of new analogs with modified properties. Acylation, alkylation, or formation of Schiff bases at this position can lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. For example, the synthesis of various N-substituted derivatives of 5-amino researchgate.netlongdom.orgnih.govtriazoles has led to the discovery of compounds with potent anticancer activity. researchgate.net

Influence of Substituent Variations at Triazole Positions on Potency and Selectivity

The biological activity of the this compound scaffold is highly sensitive to the nature and position of substituents on the 1,2,4-triazole ring. Systematic modifications at the N1, N2, and N4 positions, as well as at the carbon atoms of the ring, have provided valuable insights into the SAR of this class of compounds.

N-Alkylation and N-Arylation: Substitution at the nitrogen atoms of the triazole ring can significantly impact biological activity. N-alkylation or N-arylation can alter the steric and electronic properties of the molecule, influencing its ability to fit into a binding pocket and interact with key residues. For instance, in a series of 3,5-disubstituted 1,2,4-triazoles, the introduction of a phenyl group at the N1 position was found to be crucial for potent inhibitory activity against a specific enzyme. nih.gov The nature of the substituent on the aryl ring can further modulate activity, with electron-donating or electron-withdrawing groups affecting the electronic properties of the entire molecule.

Substitution at Other Ring Positions: While the core structure of this compound is defined, hypothetical substitutions at other available positions on the triazole ring would likely have a profound effect on activity. For example, introducing small alkyl or aryl groups at the C3 or C5 positions (in place of the morpholine or amine) would alter the steric bulk and lipophilicity of the molecule, potentially leading to changes in target selectivity.

The following table summarizes the general trends observed for substituent variations on the 1,2,4-triazole core, drawn from studies on related analogs:

| Position of Substitution | Type of Substituent | General Effect on Activity |

| N1 | Small alkyl groups | Can increase lipophilicity and cell permeability. |

| N1 | Aryl groups | Can introduce additional binding interactions (e.g., pi-stacking) and influence selectivity. |

| N4 | Alkyl or aryl groups | Can significantly alter the conformation of the molecule and its binding mode. |

| C3/C5 (hypothetical) | Bulky hydrophobic groups | May enhance binding to hydrophobic pockets in the target protein. |

| C3/C5 (hypothetical) | Polar groups | Could introduce new hydrogen bonding interactions. |

Stereochemical Considerations and Their Impact on Activity

While this compound itself is achiral, the introduction of chiral centers, either on the morpholine ring or on substituents attached to the triazole core, can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is often critical for optimal interaction with a chiral biological target, such as an enzyme or receptor.

Chirality in the Morpholine Ring: If the morpholine ring were to be substituted, for example, with a methyl group, it would create a chiral center. The resulting enantiomers could exhibit different potencies and selectivities. One enantiomer might fit perfectly into the binding site, while the other might have a lower affinity due to steric clashes.

Chirality in Substituents: Similarly, if a chiral substituent were to be introduced at one of the nitrogen atoms of the triazole ring, the resulting diastereomers could have different biological profiles. The spatial orientation of the substituent could either facilitate or hinder the key interactions required for activity.

Studies on other chiral heterocyclic compounds have consistently demonstrated the importance of stereochemistry in determining biological activity. For instance, in a series of antifungal triazole alcohols, the stereochemistry at the carbon bearing the hydroxyl group was found to be a critical determinant of their potency. nih.gov

Development of Pharmacophore Models for Targeted Biological Activities

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target and elicit a particular response. For the this compound scaffold, pharmacophore models can be developed based on the SAR data of a series of active analogs.

Key Pharmacophoric Features: A typical pharmacophore model for a derivative of this scaffold might include:

Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring and the oxygen and nitrogen atoms of the morpholine ring.

Hydrogen Bond Donors: The hydrogen atoms of the 5-amino group.

Hydrophobic Features: The aliphatic part of the morpholine ring and any nonpolar substituents.

Aromatic Features: If aryl substituents are present on the triazole ring.

Application in Virtual Screening and Lead Optimization: Once a pharmacophore model is established, it can be used to search large chemical databases for novel compounds that match the required features. This virtual screening approach can significantly accelerate the discovery of new lead compounds. Furthermore, the model can guide the optimization of existing leads by suggesting modifications that are likely to improve binding affinity and selectivity. For example, a pharmacophore model for a series of 1,2,4-triazole-based inhibitors of a particular enzyme could highlight the optimal spatial arrangement of hydrogen bond donors and acceptors, guiding the synthesis of more potent analogs. researchgate.net

The development of robust pharmacophore models, in conjunction with detailed SAR studies, is essential for unlocking the full therapeutic potential of the this compound scaffold and for the rational design of next-generation therapeutic agents.

Advanced Research and Future Directions

Exploration of Hybrid Molecules Incorporating the 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced efficacy and a modified mode of action. mdpi.com The this compound scaffold is an ideal candidate for this approach due to its inherent biological activities and synthetic accessibility.

Future research will likely focus on the synthesis of hybrid molecules that combine this scaffold with other known bioactive fragments. For instance, incorporating moieties with known anticancer, antimicrobial, or anti-inflammatory properties could lead to the development of dual-acting or multi-target drugs. The 1,2,3-triazole moiety, for example, has been successfully used as a linker in the synthesis of hybrid molecules, and a similar approach could be applied to the 1,2,4-triazole (B32235) core of the subject compound. mdpi.com

Table 1: Potential Hybrid Molecule Strategies

| Bioactive Moiety to Incorporate | Therapeutic Target/Application | Rationale for Hybridization |

| Isatin | Anticancer | Isatin and its derivatives have shown potent anticancer activities. |

| Phenolic Compounds | Antioxidant, Anti-inflammatory | Phenolic moieties can confer antioxidant properties and target inflammatory pathways. |

| Thiazole | Antimicrobial | Thiazole rings are present in many antimicrobial drugs. |

| Pyrazole | Anticancer, Anti-inflammatory | Pyrazole derivatives are known to exhibit a wide range of biological activities. researchgate.net |

Identification of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds against a variety of biological targets. While the 1,2,4-triazole class of compounds is known to exhibit a broad spectrum of activities, the specific biological targets of this compound and its derivatives are not yet fully elucidated. nih.gov

Future HTS campaigns will be instrumental in identifying novel protein targets for this scaffold. By screening libraries of derivatives against panels of kinases, proteases, and other enzymes, researchers can uncover new therapeutic applications. For example, certain 1,2,4-triazolone derivatives have shown inhibitory activity against c-Met kinase, a target in cancer therapy. nih.gov HTS could reveal similar or entirely new activities for the this compound scaffold.

Rational Design Principles for Enhancing Specific Bioactivities

Rational drug design aims to create new medications based on a thorough understanding of the biological mechanisms and chemical structures involved. For this compound, several rational design principles can be applied to enhance its specific bioactivities.

Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. For instance, the substitution pattern on the morpholine (B109124) ring or the derivatization of the amino group on the triazole ring could significantly impact activity.

Table 2: Rational Design Strategies

| Modification Strategy | Potential Impact on Bioactivity | Example |

| Substitution on the morpholine ring | Altering solubility, lipophilicity, and target binding | Introduction of alkyl or aryl groups. |

| Derivatization of the amino group | Modulating hydrogen bonding interactions and metabolic stability | Acylation or alkylation of the amino group. |

| Isosteric replacement | Improving pharmacokinetic properties or reducing toxicity | Replacing the morpholine oxygen with sulfur (thiomorpholine). |

| Introduction of chiral centers | Enhancing target selectivity and potency | Synthesis of enantiomerically pure derivatives. |

Integration of Computational and Experimental Data for Comprehensive Mechanistic Insights

A synergistic approach that combines computational modeling and experimental validation is essential for gaining a deep understanding of the mechanism of action of this compound. Molecular docking studies, for example, can predict the binding modes of this compound and its derivatives to specific protein targets. mdpi.com

These computational predictions can then guide the design of new analogs with improved binding affinity and selectivity. The synthesized compounds can be subsequently tested in vitro and in vivo to validate the computational models. This iterative cycle of design, synthesis, and testing can accelerate the drug discovery process and lead to the development of more effective and safer drugs. For instance, molecular docking has been used to demonstrate the strong binding affinity of 1,2,4-triazole derivatives to 14α-demethylase (CYP51), a key enzyme in fungi. mdpi.com

Broader Implications for Heterocyclic Compound Design in Drug Discovery

The research on this compound has broader implications for the design of other heterocyclic compounds in drug discovery. The successful strategies and principles elucidated from studying this scaffold can be applied to other heterocyclic systems.

The 1,2,4-triazole ring, in particular, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The insights gained from the study of this compound can contribute to a better understanding of the chemical space of 1,2,4-triazole derivatives and their potential as therapeutic agents. This knowledge can fuel the design of new heterocyclic compounds with novel mechanisms of action and improved therapeutic profiles for a variety of diseases.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Microwave-assisted synthesis (e.g., reacting morpholine derivatives with triazole precursors under basic conditions) reduces reaction time (≤30 minutes) and improves yields (~70–85%) compared to conventional heating .

- Stepwise functionalization : Introduce the morpholine moiety after triazole ring formation to avoid side reactions. Use anhydrous solvents (e.g., DMF or THF) and bases like K₂CO₃ to facilitate deprotonation .

Key Factors : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of morpholine to triazole intermediates.

How can structural characterization resolve ambiguities in tautomeric forms of 1,2,4-triazole derivatives?

Methodological Answer:

- X-ray crystallography is critical for identifying tautomeric states. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes as a mixture of tautomers I (3-phenyl) and II (5-phenyl), with dihedral angles between phenyl and triazole rings (2.3° vs. 30.8°) confirming distinct conformations .

- Spectroscopic techniques : Use ¹H/¹³C NMR to detect tautomer-specific shifts. For amino groups, δ(NH₂) appears at ~5.5–6.5 ppm in DMSO-d₆, while tautomeric protons show broader signals .

What are the common reactivity patterns of this compound in substitution and oxidation reactions?

Methodological Answer:

- Substitution : The morpholine group enhances nucleophilic substitution at the triazole C-5 position. React with alkyl halides (e.g., methyl iodide) in DMF/NaH to introduce alkyl chains .

- Oxidation : Treat with H₂O₂ or m-CPBA to convert thioether groups (if present) to sulfoxides/sulfones, altering electronic properties for biological assays .

- Reduction : Use NaBH₄/LiAlH₄ to reduce nitro or carbonyl groups in functionalized derivatives .

Advanced Research Questions

How do computational methods address tautomerism challenges in molecular docking studies?

Methodological Answer:

- Quantum mechanical calculations (e.g., DFT) predict dominant tautomers by comparing Gibbs free energies. For 1,2,4-triazoles, tautomer I (electron-donor groups at C-5) is often more stable .

- Molecular dynamics simulations model tautomer populations in solution. Adjust protonation states (pH 7.4) to match physiological conditions for accurate SAR predictions .

What strategies improve the pharmacological profile of 1,2,4-triazole derivatives via structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric replacement : Substitute the morpholine group with piperazine or thiomorpholine to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Fragment-based design : Introduce sulfonamide or carboxylic acid groups at C-3/C-5 to enhance hydrogen bonding with target enzymes (e.g., kinases) .

- Pharmacokinetic optimization : Use in vitro assays (e.g., microsomal stability tests) to prioritize derivatives with t₁/₂ > 60 minutes .

How can analytical challenges in quantifying trace impurities be resolved during synthesis?

Methodological Answer:

- HPLC-MS/MS : Employ a C18 column (ACN/0.1% formic acid gradient) to separate impurities (e.g., unreacted morpholine or triazole precursors) with detection limits ≤0.1% .

- NMR spiking : Add authentic samples of suspected byproducts (e.g., sulfoxides) to confirm retention times in LC-MS chromatograms .

What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Solvent-free microwave synthesis : Eliminate DMF/THF by using neat reactants, reducing hazardous waste .

- Catalytic recycling : Immobilize Pd/C or Ni catalysts on silica gel for reuse in cross-coupling reactions (≥5 cycles without activity loss) .

How do steric and electronic effects influence regioselectivity in triazole derivatization?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., tert-butyl) at C-5 direct electrophiles to C-3 due to steric hindrance .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) deactivate the triazole ring, requiring harsher conditions (e.g., CuI/140°C) for Suzuki-Miyaura couplings .

What methodologies resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized assays : Re-test compounds under uniform conditions (e.g., 10 µM concentration in MTT assays) to control for variability .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers caused by impurity interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.